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Compound of Interest

Compound Name: 1,1,2-Tribromopropane

Cat. No.: B079776 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification of

isomeric compounds is a critical step in chemical analysis. This guide provides a comparative

analysis of the mass spectrometry fragmentation patterns of four tribromopropane isomers:

1,1,1-tribromopropane, 1,1,2-tribromopropane, 1,2,2-tribromopropane, and 1,2,3-

tribromopropane. By understanding their distinct fragmentation pathways under electron

ionization (EI), researchers can confidently differentiate between these closely related

structures.

The four isomers of tribromopropane, while sharing the same molecular formula (C₃H₅Br₃) and

nominal mass, exhibit unique mass spectra due to the different substitution patterns of the

bromine atoms on the propane backbone. These differences lead to the formation of

characteristic fragment ions, allowing for their individual identification.

Comparative Analysis of Fragmentation Patterns
The electron ionization (EI) mass spectra of the tribromopropane isomers are characterized by

a series of bromine-containing fragment ions. The presence of bromine, with its two abundant

isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in distinctive isotopic patterns for

these fragments, appearing as pairs of peaks separated by two mass units (m/z).

The relative abundances of key fragment ions serve as a fingerprint for each isomer. Below is a

summary of the major fragment ions observed for each tribromopropane isomer.
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m/z Ion Formula
1,1,1-
Tribromopr
opane

1,1,2-
Tribromopr
opane

1,2,2-
Tribromopr
opane

1,2,3-
Tribromopr
opane

201/203/205 [C₃H₅Br₂]⁺ Minor Abundant Abundant Abundant

199/201/203 [C₃H₃Br₂]⁺ Minor Significant Significant Significant

121/123 [C₃H₅Br]⁺ Minor Significant Significant Significant

119/121 [C₃H₃Br]⁺ Abundant Minor Minor Minor

41 [C₃H₅]⁺ Base Peak Minor Minor Significant

39 [C₃H₃]⁺ Significant Base Peak Base Peak Base Peak

Note: The relative abundances are categorized as Base Peak, Abundant, Significant, and Minor

for qualitative comparison based on available spectral data.

1,1,1-Tribromopropane is distinguished by the prominent peak at m/z 41, corresponding to the

allyl cation [C₃H₅]⁺, which is its base peak. The loss of two bromine atoms to form the

[C₃H₃Br]⁺ ion (m/z 119/121) is also a significant fragmentation pathway.

1,1,2-Tribromopropane and 1,2,2-Tribromopropane show very similar fragmentation patterns,

with the base peak for both isomers being the propargyl cation [C₃H₃]⁺ at m/z 39. They both

exhibit abundant [C₃H₅Br₂]⁺ ions (m/z 201/203/205) resulting from the loss of a single bromine

atom.

1,2,3-Tribromopropane also has its base peak at m/z 39. However, it can be differentiated from

the 1,1,2- and 1,2,2- isomers by the relatively higher abundance of the [C₃H₅]⁺ ion at m/z 41.

Experimental Protocols
The mass spectra referenced in this guide are typically obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:
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Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25

mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a

ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[1]

Source Temperature: 230 °C.[1]

Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-350.

Fragmentation Workflow
The fragmentation of tribromopropane isomers in an EI mass spectrometer follows a general

workflow, initiated by the ionization of the molecule. The resulting molecular ion is often

unstable and undergoes a series of fragmentation steps to produce smaller, more stable ions.

Tribromopropane (M) Molecular Ion [M]⁺˙Ionization (70 eV)

[M-Br]⁺
- Br•

[M-HBr]⁺˙
- HBr

[M-2Br]⁺
- Br•

[C₃H₅]⁺
- Br₂

[C₃H₃]⁺
- H₂
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Caption: Generalized fragmentation workflow for tribromopropane isomers.

This guide provides a foundational understanding of the key differences in the mass

spectrometric fragmentation of tribromopropane isomers. For definitive identification, it is

recommended to compare the obtained mass spectrum with reference spectra from

established databases such as the NIST Chemistry WebBook or the Spectral Database for

Organic Compounds (SDBS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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